molecular formula C9H13N3O4 B13494389 3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid

3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid

Cat. No.: B13494389
M. Wt: 227.22 g/mol
InChI Key: WUTZIUVAELZUJK-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid is a compound that belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group at the 5-position of the pyrazole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compoundThe reaction conditions often involve the use of an acid catalyst and a base for the cyclization step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitrogens in the pyrazole ring can participate in reduction reactions.

    Substitution: The Boc-protected amino group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with various biological targets. The carboxylic acid group can participate in hydrogen bonding and other interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and the presence of the Boc protecting group, which allows for selective reactions and modifications. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(15)10-6-4-5(7(13)14)11-12-6/h4H,1-3H3,(H,13,14)(H2,10,11,12,15)

InChI Key

WUTZIUVAELZUJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNC(=C1)C(=O)O

Origin of Product

United States

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